1-(5-((2,4-Dioxopentan-3-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea
Description
1-(5-((2,4-Dioxopentan-3-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound features a thiadiazole ring, which is known for its diverse biological activities, and a phenylurea moiety, which is often associated with herbicidal properties.
Properties
IUPAC Name |
1-[5-(2,4-dioxopentan-3-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S2/c1-8(19)11(9(2)20)22-14-18-17-13(23-14)16-12(21)15-10-6-4-3-5-7-10/h3-7,11H,1-2H3,(H2,15,16,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMQAIPISNKSGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-((2,4-Dioxopentan-3-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of thiosemicarbazide with carbon disulfide under basic conditions to form the thiadiazole ring. This intermediate is then reacted with 2,4-dioxopentanoic acid to introduce the dioxopentan-3-yl group. Finally, the phenylurea moiety is introduced through a reaction with phenyl isocyanate under controlled conditions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-((2,4-Dioxopentan-3-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using strong oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.
Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
In Vitro Studies
Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit potent cytotoxic effects against various cancer cell lines:
- Breast Cancer (MCF-7) : Compounds similar to 1-(5-((2,4-Dioxopentan-3-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea have shown IC50 values as low as 0.28 µg/mL against MCF-7 cells .
- Colon Cancer (HCT116) : The compound has demonstrated significant growth inhibition in HCT116 cell lines with GI50 values ranging from 0.74 to 10.0 µg/mL .
Case Studies
A notable case study involved the synthesis of a series of thiadiazole derivatives that were evaluated for their anticancer properties. One derivative exhibited an IC50 value of 3.29 µg/mL against HCT116 cells and was found to inhibit tubulin polymerization, indicating a potential mechanism for its anticancer activity .
Antibacterial Activity
The compound's structure suggests potential antimicrobial properties. Thiadiazole derivatives have been reported to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria:
- In vitro studies have shown that certain thiadiazole derivatives possess antibacterial activity comparable to standard antibiotics such as trimethoprim .
Case Studies
Research by Patel et al. highlighted the synthesis and evaluation of various thiadiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. Some compounds displayed enhanced activity due to the presence of electron-withdrawing groups on their aromatic rings .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of thiadiazole derivatives:
Mechanism of Action
The mechanism of action of 1-(5-((2,4-Dioxopentan-3-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets. In biological systems, the thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to antimicrobial, antifungal, and anticancer effects. The phenylurea moiety can disrupt cellular processes in plants, leading to its herbicidal activity.
Comparison with Similar Compounds
1-(5-((2,4-Dioxopentan-3-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea can be compared with other thiadiazole and phenylurea compounds:
Thiadiazole Compounds: Similar compounds include 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole, which also exhibit antimicrobial and antifungal properties.
Phenylurea Compounds: Similar compounds include 1-phenyl-3-(4-chlorophenyl)urea and 1-phenyl-3-(3,4-dichlorophenyl)urea, which are known for their herbicidal activity.
Biological Activity
1-(5-((2,4-Dioxopentan-3-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C13H14N4O2S2
- Molecular Weight : 306.40 g/mol
The presence of the thiadiazole ring and the phenylurea moiety contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. In particular, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluated several thiadiazole derivatives against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC50 values significantly lower than that of sorafenib, a standard anticancer drug. For instance:
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is influenced by their substituents. The SAR studies indicate that:
- The presence of electron-withdrawing groups on the aromatic ring enhances anticancer activity.
- The thiadiazole moiety plays a crucial role in binding to target proteins involved in cancer proliferation .
Other Biological Activities
Besides anticancer properties, compounds with a similar structure have been reported to exhibit other biological activities:
- Antimicrobial Activity : Thiadiazole derivatives have shown potential as antimicrobial agents against various pathogens.
- Antidiabetic Effects : Some derivatives demonstrate moderate to good activity in antidiabetic assays .
- Neuroprotective Properties : Thiadiazoles have been explored for their neuroprotective effects in models of epilepsy .
Q & A
Q. What are the common synthetic routes for preparing 1-(5-((2,4-Dioxopentan-3-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea and its derivatives?
Methodological Answer: The synthesis of thiadiazole derivatives typically involves cyclization reactions using thiocarbazides or thiosemicarbazides. For example:
- Route 1 : Refluxing 4-phenyl butyric acid with N-phenylthiosemicarbazide in the presence of POCl₃ at 90°C for 3 hours, followed by pH adjustment (8–9) with ammonia to precipitate the product .
- Route 2 : Reacting 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol with substituted acetamide derivatives in dry acetone using anhydrous K₂CO₃ as a base, followed by recrystallization from ethanol .
- Route 3 : Introducing sulfur-containing substituents via nucleophilic substitution at the thiadiazole ring’s 5th position, as seen in derivatives with benzyl thiol or methoxybenzyl thio groups .
Table 1 : Comparative Synthesis Strategies
| Method | Reagents/Conditions | Yield Optimization | Key Reference |
|---|---|---|---|
| POCl₃-mediated cyclization | POCl₃, 90°C, 3h | pH control during precipitation | |
| Nucleophilic substitution | K₂CO₃, dry acetone, reflux | Solvent purity and stoichiometric ratios |
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer: Critical techniques include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., phenylurea vs. thiadiazole protons) and detect impurities. For example, aromatic protons in the phenyl ring appear at δ 7.2–7.5 ppm .
- FTIR : Identification of functional groups like C=O (1650–1700 cm⁻¹ for urea), C=S (650–750 cm⁻¹), and N-H stretches (3200–3400 cm⁻¹) .
- Mass Spectrometry (HRMS) : Used to verify molecular weight (e.g., C₁₅H₁₃N₅O₃S₃: 407.48 g/mol) and fragmentation patterns .
- X-ray crystallography : For resolving crystal packing and hydrogen-bonding interactions in derivatives .
Q. How can researchers optimize reaction conditions to improve yield during synthesis?
Methodological Answer: Key factors include:
- Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates, while dry acetone minimizes side reactions .
- Catalyst Use : POCl₃ acts as both a cyclizing agent and dehydrating agent in thiocarbazide condensations .
- Temperature Control : Reflux at 90°C balances reaction rate and decomposition risks .
- Purification : Recrystallization from DMSO/water (2:1) or ethanol improves purity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring or thiadiazole) influence biological activity?
Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:
- Anticonvulsant Activity : Derivatives with 4-fluorophenyl or 3-methoxybenzyl substituents show ED₅₀ values of 0.65–2.72 μmol/kg in MES tests, attributed to enhanced hydrogen bonding with neuronal targets .
- Antibacterial Activity : 4-Chlorophenyl and piperidin-1-yl groups in acetamide derivatives exhibit MIC values <10 μg/mL against S. aureus due to improved membrane penetration .
Table 2 : Bioactivity of Selected Derivatives
| Substituent | Biological Activity | ED₅₀/MIC | Mechanism Hypothesis | Reference |
|---|---|---|---|---|
| 4-Fluorophenyl | Anticonvulsant | 0.65 μmol/kg | 5-HT receptor modulation | |
| Piperidin-1-yl | Antibacterial | 8.2 μg/mL | 5-LOX inhibition |
Q. What in silico strategies (e.g., molecular docking) predict the compound’s mechanism as a 5-LOX inhibitor?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions between the thiadiazole core and 5-LOX’s active site (e.g., hydrophobic pockets near Phe177/Val172). The 2,4-dioxopentan-3-yl thio group may chelate Fe²⁺ in the enzyme’s catalytic domain .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, with RMSD <2 Å indicating stable binding .
- Pharmacophore Mapping : Aligns electronegative groups (e.g., urea C=O) with key residues (Gln363/Asn425) to validate inhibition .
Q. How can researchers resolve discrepancies in bioactivity data across experimental models?
Methodological Answer: Contradictions (e.g., anticonvulsant vs. antibacterial activity) may arise from:
- Assay Variability : MES (Maximal Electroshock) vs. rotorod tests measure different seizure pathways; standardize models to reduce noise .
- Substituent Effects : Chlorophenyl groups enhance antibacterial activity but reduce CNS permeability, explaining lower anticonvulsant potency in certain derivatives .
- Dose-Response Validation : Use Hill slope analysis to confirm EC₅₀ reproducibility across cell lines (e.g., HEK293 vs. SH-SY5Y) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
